2-Bromo-1-ethyl-4-methoxybenzene
Overview
Description
2-Bromo-1-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO . It is used in various chemical reactions and has a molecular weight of 215.09 .
Synthesis Analysis
The synthesis of this compound can involve various methods. One such method involves the reaction of 4-bromoanisole with ethyl acrylates in room-temperature ionic liquids . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethyl group, and a methoxy group . The InChI code for this compound is 1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the bromine substantially enhance the rate of substitution .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.502 g/mL at 25 °C . It has a refractive index of n20/D 1.573 .Scientific Research Applications
Organic Synthesis Applications
2-Bromo-1-ethyl-4-methoxybenzene is utilized as a precursor in the synthesis of complex organic molecules. Esteves et al. (2007) demonstrated its application in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam, showcasing its utility in forming cyclic structures with high yields (Esteves, Ferreira, & Medeiros, 2007). Similarly, the synthesis and evaluation of photovoltaic performance in polymer solar cells of functional group addition products of [6,6]-phenyl-C61-butyric acid methyl ester, highlighting its role in enhancing solar cell efficiency, were reported by Jin et al. (2016) (Jin et al., 2016).
Materials Science and Engineering
In materials science, this compound derivatives have been studied for their potential in creating novel materials. Toyota et al. (2003) explored its derivatives for the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine, indicating the impact of electronic perturbation on the chemical properties of materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003). Zhu et al. (2011) investigated its use in the bifunctional transalkylation and hydrodeoxygenation over a Pt/HBeta catalyst for converting biomass-derived phenolic compounds into gasoline-range molecules, illustrating its environmental applications (Zhu, Lobban, Mallinson, & Resasco, 2011).
Environmental Applications
Furthermore, the degradation products of benzophenone-3 in chlorinated seawater swimming pools, studied by Manasfi et al. (2015), hint at the environmental fate and transformation of similar chemical compounds under specific conditions, although not directly related to this compound, it reflects on the broader scope of research in environmental chemistry (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-ethyl-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The substitution reaction results in the formation of a new compound with altered properties, which can have downstream effects on other biochemical pathways .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This new compound has different chemical properties and can participate in further reactions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-1-ethyl-4-methoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents. This compound is known to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound by introducing hydroxyl groups, making it more water-soluble and easier to excrete from the body .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The presence of this compound can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
2-bromo-1-ethyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKSXJTPSSWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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